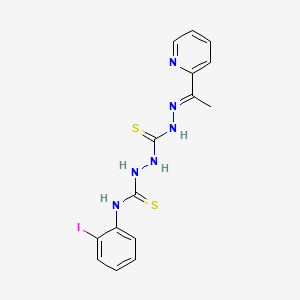
Carbonothioic dihydrazide, N''-(((2-iodophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Carbonothioic dihydrazide, N''-(((2-iodophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- is a useful research compound. Its molecular formula is C15H15IN6S2 and its molecular weight is 470.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbonothioic dihydrazide, N''-(((2-iodophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbonothioic dihydrazide, N''-(((2-iodophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Carbonothioic dihydrazide and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound under discussion, Carbonothioic dihydrazide, N''-(((2-iodophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)- , is a complex organic molecule that incorporates both thio and hydrazide functionalities, which are vital for its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is characterized by the presence of a carbonothioic backbone with two hydrazine groups, an aromatic iodophenyl moiety, and a pyridine-derived ethylidene group. This unique structure contributes to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃S |
| Molecular Weight | 277.35 g/mol |
| IUPAC Name | N''-(((2-iodophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-carbonothioic dihydrazide |
| CAS Number | Not available |
Antimicrobial Properties
Research has indicated that carbonothioic dihydrazide and its derivatives exhibit antibacterial and antifungal activities. A study demonstrated that these compounds could effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Carbonothioic Dihydrazide Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Carbonothioic Dihydrazide | S. aureus | 15 |
| Carbonothioic Dihydrazide | E. coli | 12 |
| Iodophenyl derivative | C. albicans | 14 |
The antimicrobial action is believed to be linked to the ability of these compounds to form stable complexes with metal ions, enhancing their efficacy against microbial cells. The lipophilicity of these compounds aids in their penetration through lipid membranes, thereby increasing their biological activity .
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of carbonothioic dihydrazide:
- Synthesis and Evaluation : A recent study synthesized various derivatives of carbonothioic dihydrazide and evaluated their antimicrobial properties. The results indicated that modifications to the hydrazine groups significantly influenced the biological activity, with specific electron-donating groups enhancing efficacy .
- Metal Complexes : Another research effort explored the formation of metal complexes with carbonothioic dihydrazide derivatives. These complexes showed enhanced antibacterial activity compared to their non-complexed forms, suggesting potential applications in therapeutic settings .
- Antioxidant Activity : In addition to antimicrobial properties, some derivatives exhibited antioxidant activity, which was assessed using various assays including DPPH radical scavenging tests. Compounds demonstrated significant inhibition percentages, indicating their potential as antioxidants .
Properties
CAS No. |
127142-34-1 |
|---|---|
Molecular Formula |
C15H15IN6S2 |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
1-(2-iodophenyl)-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H15IN6S2/c1-10(12-7-4-5-9-17-12)19-21-15(24)22-20-14(23)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H2,18,20,23)(H2,21,22,24)/b19-10+ |
InChI Key |
OMXQWYUDBNMLFZ-VXLYETTFSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)NNC(=S)NC1=CC=CC=C1I)/C2=CC=CC=N2 |
Canonical SMILES |
CC(=NNC(=S)NNC(=S)NC1=CC=CC=C1I)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















